Rubidomycin

Description

A very toxic anthracycline aminoglycoside antineoplastic isolated from Streptomyces peucetius and others, used in treatment of LEUKEMIA and other NEOPLASMS.

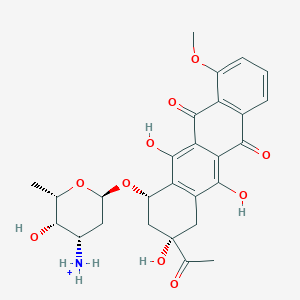

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H30NO10+ |

|---|---|

Molecular Weight |

528.5 g/mol |

IUPAC Name |

[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]azanium |

InChI |

InChI=1S/C27H29NO10/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3/p+1/t10-,14-,16-,17-,22+,27-/m0/s1 |

InChI Key |

STQGQHZAVUOBTE-VGBVRHCVSA-O |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)[NH3+])O |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)[NH3+])O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)[NH3+])O |

Synonyms |

Cerubidine Dauno Rubidomycine Dauno-Rubidomycine Daunoblastin Daunoblastine Daunomycin Daunorubicin Daunorubicin Hydrochloride Hydrochloride, Daunorubicin NSC 82151 NSC-82151 NSC82151 Rubidomycin Rubomycin |

Origin of Product |

United States |

Historical Perspectives on Rubidomycin Research and Development

Genesis and Parallel Discoveries of Anthracycline Agents

The story of Rubidomycin is intrinsically linked to the broader history of anthracycline antibiotics, a class of compounds that revolutionized cancer chemotherapy. The initial breakthrough came in the early 1960s through the independent efforts of two research groups in Italy and France.

Independent Isolations and Nomenclatural Origins of this compound and Daunomycin

In the 1950s, Farmitalia Research Laboratories in Italy initiated a program to screen soil microbes for potential anti-tumor compounds. oncopedia.wiki This effort led to the isolation of a red-pigmented antibiotic from a strain of Streptomyces peucetius found in a soil sample from the Castel del Monte area. oncopedia.wikiresearchgate.net A team led by A. Di Marco named this new compound "daunomycin." oncopedia.wikiwikipedia.org The name was a nod to the Dauni, a pre-Roman tribe that inhabited the region where the soil sample was collected. chemeurope.com

Contemporaneously, researchers at Rhône-Poulenc in France, including Dubost and his colleagues, isolated what appeared to be the same substance from Streptomyces coeruleorubidus. oncopedia.wikieur.nl They named their discovery "this compound," derived from the French word "rubis" (ruby), a reference to its characteristic red color. oncopedia.wikichemeurope.com

By early 1964, it became evident that daunomycin and this compound were, in fact, identical. oncopedia.wiki In 1969, the two companies jointly announced this finding and adopted the international name "daunorubicin" to acknowledge both discoveries. oncopedia.wikiwikipedia.org However, the name this compound is still sometimes used, particularly in France. eur.nl

| Aspect | Italian Discovery | French Discovery |

|---|---|---|

| Research Group | Farmitalia Research Laboratories (A. Di Marco et al.) | Rhône-Poulenc (Dubost et al.) |

| Microorganism | Streptomyces peucetius | Streptomyces coeruleorubidus |

| Original Name | Daunomycin | This compound |

| Year of Discovery | Early 1960s | |

| Year of Confirmed Identity | 1964 | |

| Adopted International Name | Daunorubicin |

Early Academic Investigations into Antimicrobial and Antitumor Properties

Initial research quickly established that daunorubicin possessed both antimicrobial and potent antitumor properties. acs.orgresearchgate.net Early studies demonstrated its high cytotoxic activity against both normal and cancerous cells. researchgate.net It was also found to inhibit the replication of bacterial and animal viruses. researchgate.net

The primary mechanism of its antitumor action was identified as its ability to intercalate with DNA, thereby interfering with DNA metabolism and the production of RNA. oncopedia.wikiwikipedia.org This interaction with DNA was a key finding that would drive future research. researchgate.net Clinical trials initiated between 1963 and 1967 confirmed the efficacy of both daunomycin and this compound in treating acute leukemia in both adults and children. oncopedia.wiki These early successes established the compound as a significant tool in cancer treatment, particularly for leukemias and lymphomas. wikipedia.orgchemeurope.com

Evolution of Research Trajectories within the Anthracycline Class

The discovery of daunorubicin (this compound) laid the foundation for the development of the entire anthracycline class of anticancer agents. The initial success spurred further investigation into related compounds with potentially improved efficacy and a broader spectrum of activity.

This research led to a pivotal moment in 1969 when scientists at Farmitalia isolated a new, related antibiotic from a mutated strain of S. peucetius. wikipedia.orgnih.gov This new compound was named Adriamycin, later known as doxorubicin (B1662922), and it differed from daunorubicin by only a single hydroxyl group. oncopedia.wikiwikipedia.org This seemingly minor structural change resulted in a significantly greater range of activity, particularly against solid tumors. wikipedia.orgchemeurope.com

Molecular Mechanisms of Action of Rubidomycin

Direct Interaction with Deoxyribonucleic Acid (DNA)

The primary mechanism by which Rubidomycin exerts its cytotoxic effects is through direct, non-covalent interaction with DNA. pediatriconcall.comdrugbank.comadooq.com This interaction is characterized by the insertion of its planar chromophore moiety between the base pairs of the DNA double helix, a process known as intercalation. bccancer.bc.cawikipedia.org This physical association with the genetic material fundamentally alters the structure and topology of DNA, leading to a cascade of events that ultimately inhibit cellular replication and transcription.

Intercalation Dynamics and DNA Binding Modes

The process of this compound intercalating into the DNA double helix is a dynamic one, governed by specific stereochemical and stoichiometric principles. This interaction leads to significant conformational changes in the DNA structure, including the unwinding of the helix. bccancer.bc.ca

The intercalation of this compound's chromophore into the DNA is a highly specific process influenced by the stereochemistry of the molecule. The planar tetracyclic ring system of the this compound molecule inserts itself between adjacent base pairs perpendicular to the helical axis. ijabbr.com This insertion is facilitated by the hydrophobic effect, where the transfer of the molecule from an aqueous environment to the hydrophobic core of the DNA is thermodynamically favorable. ijabbr.com

The binding of this compound to DNA is not random; it exhibits a degree of site specificity and follows particular stoichiometric ratios. Spectroscopic and voltammetric studies have been employed to determine the binding parameters of this interaction.

Research has indicated a preference for this compound to bind at GC-rich sequences within the DNA. nih.gov The hydroxyl group at the C-9 position of the aglycone moiety can form hydrogen bonds with the N2 and N3 positions of guanine, contributing to this preference. nih.gov The binding of this compound to calf thymus DNA has been characterized by an apparent binding constant (Kb) of 7.8 × 10⁴ L·mol⁻¹. researchgate.net

The number of available binding sites on the DNA can be influenced by environmental factors such as ionic strength. An increase in ionic strength has been observed to decrease the number of binding sites for daunorubicin (B1662515) on DNA, suggesting that salt concentration may induce conformational alterations in the DNA that affect drug binding. nih.gov The binding of this compound to DNA stabilizes the double-stranded structure, as evidenced by an increase in the thermal denaturation temperature of the DNA upon drug interaction. researchgate.net

| Parameter | Finding | Source |

| Binding Constant (Kb) | 7.8 × 10⁴ L·mol⁻¹ for calf thymus DNA | researchgate.net |

| Preferred Binding Sites | GC-rich sequences | nih.gov |

| Effect of Ionic Strength | Increased ionic strength decreases the number of binding sites | nih.gov |

| Structural Impact | Stabilizes the double-stranded DNA structure | researchgate.net |

Stereochemical Aspects of Chromophore Intercalation within the DNA Double Helix

Inhibition of Nucleic Acid Synthesis

A direct consequence of this compound's intercalation into the DNA template is the profound inhibition of both DNA replication and RNA transcription. bccancer.bc.camedchemexpress.commedchemexpress.com By altering the DNA's structure and impeding the function of enzymes essential for these processes, this compound effectively halts the synthesis of new nucleic acids.

This compound's presence within the DNA double helix creates a physical barrier that obstructs the progression of DNA polymerase, the enzyme responsible for replicating DNA. The distortion of the DNA helix, including unwinding and elongation, prevents the polymerase from accurately reading the template strand, thereby inhibiting the synthesis of a new complementary strand. drugbank.comadooq.com

Furthermore, this compound is a known inhibitor of topoisomerase II. pediatriconcall.commedchemexpress.comadooq.com This enzyme is crucial for relieving the torsional stress that accumulates in DNA during replication by creating and resealing double-strand breaks. This compound stabilizes the complex formed between topoisomerase II and the cleaved DNA, preventing the re-ligation of the DNA strands. pediatriconcall.comadooq.com This leads to the accumulation of permanent DNA double-strand breaks, a highly cytotoxic lesion that triggers cell cycle arrest and apoptosis.

The process of transcribing genetic information from DNA to RNA is also severely hampered by this compound. The intercalation of the drug into DNA interferes with the binding and processivity of RNA polymerase, the enzyme that synthesizes RNA. wikipedia.orgnih.gov The structural changes induced in the DNA template make it a poor substrate for RNA polymerase, leading to a reduction in the synthesis of all types of RNA.

Studies have shown that this compound can inhibit both DNA and RNA synthesis in a concentration-dependent manner. aacrjournals.org Research on Ehrlich ascites tumor cells demonstrated that this compound inhibited the incorporation of radioactive precursors into both DNA and RNA. aacrjournals.org The synthesis of ribosomal RNA (rRNA) and its precursors (45S and 32S nucleolar RNA) was found to be particularly sensitive to the drug. aacrjournals.org The inhibition of RNA synthesis effectively blocks the production of proteins necessary for cellular function and proliferation, contributing significantly to the drug's cytotoxic effects. The disruption of the transcription elongation process by various agents has been implicated in a range of cellular dysfunctions. wikipedia.org

| Process | Enzyme(s) Inhibited | Consequence |

| DNA Replication | DNA Polymerase, Topoisomerase II | Halts synthesis of new DNA, induces double-strand breaks |

| RNA Transcription | RNA Polymerase | Reduces synthesis of mRNA, tRNA, and rRNA |

Interference with DNA Replication

Modulation of Topoisomerase II Activity

A primary mechanism of this compound's cytotoxic action involves its interference with the function of topoisomerase II, an essential enzyme that regulates DNA topology during critical cellular processes like replication and transcription. clinisciences.comembopress.org this compound acts as a topoisomerase II poison, disrupting its catalytic cycle and leading to catastrophic DNA damage. mdpi.com

Stabilization of the DNA-Topoisomerase II Covalent Complex

Topoisomerase II functions by creating transient double-stranded breaks in the DNA, allowing another DNA segment to pass through, thereby resolving topological problems such as supercoiling and knotting. embopress.orgresearchtrends.netresearchgate.net This process involves the formation of a temporary covalent intermediate, known as the cleavage complex, where the enzyme is linked to the 5' ends of the broken DNA. nih.gov this compound intercalates into the DNA and stabilizes this cleavage complex. adooq.compediatriconcall.comnih.gov By binding to this complex, this compound prevents the enzyme from religating the cleaved DNA strands, effectively trapping the topoisomerase II in a state that is toxic to the cell. mdpi.comadooq.com This stabilization transforms the essential enzyme into a cellular poison that generates permanent DNA lesions.

Induction of DNA Strand Breaks: Single and Double-Strand Lesions

The stabilization of the DNA-topoisomerase II covalent complex by this compound directly leads to the accumulation of both single and double-strand DNA breaks. pediatriconcall.comhemonc.org When the replication or transcription machinery encounters these stabilized complexes, the transient breaks are converted into permanent DNA lesions. researchtrends.net These breaks overwhelm the cell's DNA repair capacity, triggering downstream signaling pathways that can lead to cell cycle arrest and apoptosis (programmed cell death). researchgate.netgoogle.com The introduction of these extensive DNA breaks is a critical event in the cytotoxic activity of this compound. hemonc.orgnih.gov

Generation of Reactive Oxygen Species (ROS) and Oxidative Stress Induction

Beyond its effects on topoisomerase II, this compound can also induce significant cellular damage through the generation of reactive oxygen species (ROS), leading to a state of oxidative stress. nih.gov

Enzymatic Reduction Pathways and Semiquinone Radical Formation

The quinone structure within the this compound molecule allows it to participate in redox cycling. clinisciences.comfrontiersin.org Cellular enzymes, such as NADPH-cytochrome P450 reductase, can catalyze the one-electron reduction of this compound to a semiquinone free radical. nih.govfrontiersin.orgeur.nl This highly reactive intermediate can then transfer an electron to molecular oxygen, regenerating the parent this compound molecule and producing a superoxide (B77818) radical. nih.govfrontiersin.org This process can occur cyclically, leading to the continuous production of ROS. nih.govfrontiersin.org

Oxidative Damage to Macromolecules: DNA and Lipids

The excessive production of ROS, such as superoxide radicals and subsequently more potent species like hydroxyl radicals, can cause widespread damage to cellular macromolecules. eur.nlresearchgate.net DNA is a major target, with ROS inducing lesions such as 8-oxo-guanine, which can lead to mutations and strand breaks, further contributing to the genotoxic effects of this compound. researchgate.netfrontiersin.org Lipids within cellular membranes are also susceptible to oxidative damage through a process called lipid peroxidation. eur.nlnih.gov This can disrupt membrane integrity and function, contributing to cellular dysfunction and death. eur.nlredalyc.org

Membrane Interactions and Cellular Permeability

This compound's interactions with cellular membranes represent another aspect of its mechanism of action. Anthracyclines can be taken up by cells through passive diffusion and can also interact with membrane components. uniroma1.it There is evidence to suggest that this compound can form complexes with negatively charged phospholipids (B1166683) like cardiolipin (B10847521), which is a significant component of the inner mitochondrial membrane. eur.nl This interaction can disrupt membrane organization and function. nih.gov Furthermore, some studies have indicated that anthracyclines can exert cytotoxic effects through interactions at the plasma membrane, potentially altering membrane permeability and contributing to cell death. eur.nluts.edu.au

Interactions with Phospholipids, e.g., Cardiolipin

This compound exhibits a strong affinity for certain phospholipids, most notably cardiolipin. wikipedia.orgwikiversity.org This interaction is significant as cardiolipin is a key component of the inner mitochondrial membrane, and mitochondria are abundant in cardiac muscle cells. wikipedia.orgeur.nl The high affinity between this compound and cardiolipin is thought to contribute to the cardiotoxicity sometimes associated with anthracycline use. wikipedia.orgwikiversity.org

The binding of this compound to cardiolipin-containing vesicles has been studied using techniques like circular dichroism, which revealed that the drug can bind to cardiolipin without the dihydroanthraquinone part of the molecule penetrating the lipid bilayer. nih.gov This suggests a surface-level interaction that can still have profound effects on membrane structure and function.

Role of Plasma Membrane Interaction in Cytotoxic Activity

Beyond its interactions with intracellular targets, the plasma membrane itself is a crucial site of this compound's action. royalsocietypublishing.org In fact, evidence suggests that this compound can exert its cytotoxic effects without even entering the cell, solely through its interplay with the cell membrane. eur.nl This highlights the plasma membrane as a primary target for the drug's activity. royalsocietypublishing.org

This compound's interaction with the plasma membrane can lead to several downstream effects that contribute to cell death. One such mechanism involves the generation of reactive oxygen species (ROS) through the direct interaction of the drug with the cell membrane, leading to lipid peroxidation and membrane damage. ashpublications.org This process can disrupt membrane fluidity and ion transport, further contributing to cytotoxicity. royalsocietypublishing.org

Studies using model membranes have shown that this compound can permeate lipid bilayers and interact with phospholipids through both electrostatic and hydrophobic bonds. royalsocietypublishing.org This interaction can cause alterations in the biophysical properties of the membrane, including a decrease in fluidity in the acyl region of the phospholipids. royalsocietypublishing.org The ability of this compound to partition into the lipid bilayer is influenced by the membrane's composition, with a higher affinity observed for membranes composed of DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine) compared to more complex models containing sphingomyelin (B164518) and cholesterol. royalsocietypublishing.org

Furthermore, research has indicated that this compound can induce apoptosis through signaling pathways initiated at the plasma membrane, specifically within lipid rafts. royalsocietypublishing.org This process involves the activation of sphingomyelinase, leading to the generation of ceramide, a molecule that triggers various signaling cascades culminating in apoptosis. royalsocietypublishing.org

Epigenetic Modulation and Chromatin Dynamics

In addition to its direct interactions with DNA and cellular membranes, this compound also exerts significant influence on the epigenetic landscape of the cell by modulating chromatin structure and dynamics.

Influence on Histone-DNA Interactions and Chromatin Structure

This compound is well-known for its ability to intercalate into DNA, a process that directly impacts the interaction between DNA and histones, the primary proteins responsible for packaging DNA into chromatin. wikipedia.orgnih.gov This intercalation can lead to changes in the three-dimensional structure of chromatin, affecting fundamental cellular processes like transcription and replication. nih.gov

A key consequence of this compound's interaction with chromatin is the eviction of histones from nucleosomes, the basic repeating unit of chromatin. nih.gov This histone eviction is a critical aspect of the drug's cytotoxic mechanism. mdpi.com Studies have shown that this compound can induce the release of histones from nucleosomes in living cells, a process that appears to be independent of topoisomerase II activity. nih.gov Specifically, this compound has been observed to evict H2A and H2B histone dimers from chromatin. nih.gov

Research has also revealed that this compound can interact directly with chromatin-bound linker histones, such as H1 and H5, without significant binding to the core histones (H2A, H2B, H3, and H4) within the nucleosome. nih.gov This selective binding is likely due to the greater accessibility of linker histones in the chromatin fiber. nih.gov The interaction primarily involves the trypsin-resistant, or winged-helix, domain of these linker histones. nih.gov This direct binding to linker histones represents another mechanism by which this compound can alter higher-order chromatin structure and function. nih.gov

Interplay with DNA Methylation and Histone Modification Pathways (Comparative Anthracycline Studies)

The epigenetic effects of anthracyclines like this compound and its close analog, Doxorubicin (B1662922), extend to the complex interplay between DNA methylation and histone modifications. These two fundamental epigenetic mechanisms are often intertwined and play crucial roles in regulating gene expression. nih.govcusabio.com

DNA Methylation: DNA methylation, the addition of a methyl group to DNA, is a stable epigenetic mark typically associated with gene silencing. nih.govspandidos-publications.com The patterns of DNA methylation are critical for normal development and can become dysregulated in diseases like cancer. spandidos-publications.com Studies on anthracyclines have shown that these drugs can influence DNA methylation patterns. For instance, treatment with the epigenetic drug 5-aza-2'-deoxycytidine (a DNA methyltransferase inhibitor) can alter the lipid composition and biophysical properties of drug-resistant cancer cells, making them more susceptible to Doxorubicin. researchgate.net This suggests a link between DNA methylation, membrane properties, and drug resistance. Furthermore, some studies indicate that sensitivity to Daunorubicin can be influenced by the methylation status of certain genes. nih.gov

Histone Modifications: Histone modifications, such as acetylation and methylation, are dynamic post-translational modifications that influence chromatin structure and gene accessibility. cusabio.commdpi.com Histone acetylation generally leads to a more open chromatin structure and gene activation, while the effect of histone methylation depends on the specific site and degree of methylation. nih.govcusabio.com There is a significant crosstalk between DNA methylation and histone modification pathways. nih.govresearchgate.net For example, specific histone methylation marks can recruit DNA methyltransferases, leading to DNA methylation and gene silencing. cusabio.com Conversely, proteins that bind to methylated DNA can recruit histone deacetylases, resulting in a more compact chromatin structure. themedicalbiochemistrypage.org

While direct studies on this compound's specific influence on the intricate crosstalk between DNA methylation and the full spectrum of histone modifications are still emerging, the known ability of anthracyclines to evict histones and alter chromatin structure strongly suggests a significant impact. mdpi.com The histone eviction caused by drugs like Doxorubicin can lead to epigenomic aberrations and altered transcription. mdpi.com The interplay is complex, as epigenetic modifications can also influence the development of resistance to these chemotherapeutic agents. nih.gov For example, epigenetic silencing of certain microRNAs through DNA methylation has been implicated in promoting tumorigenesis and could potentially be targeted to enhance therapeutic efficacy. mdpi.com

Cellular Mechanisms of Action of Rubidomycin

Cellular Uptake and Intracellular Distribution Kinetics

The journey of Rubidomycin into a cancer cell begins with its transport across the plasma membrane. Research suggests that the primary mechanism of this compound uptake is passive diffusion. nih.gov This is supported by observations that the rate of uptake is not dependent on temperature and does not show saturation kinetics, which are characteristic of carrier-mediated transport. nih.gov The lipophilic nature of this compound allows it to diffuse across the cell membrane. aacrjournals.org The pH of the extracellular medium can also influence its uptake, with an increase in pH leading to a marked increase in the rate of uptake and the steady-state level of the drug within the cell. nih.gov

Once inside the cell, this compound does not distribute uniformly. It exhibits a distinct pattern of intracellular localization, with a significant accumulation in the nucleus. aacrjournals.orgaacrjournals.org This nuclear localization is crucial for its primary mechanism of action, which involves intercalation into DNA. wikipedia.orgbccancer.bc.ca In addition to the nucleus, this compound can also be found in other cellular compartments, such as lysosomes. aacrjournals.org In some resistant cell lines, the drug has been observed to be sequestered in cytoplasmic vesicles, which may be a mechanism to reduce its availability at its target sites. nih.goveur.nl The distribution can also be dynamic, with redistribution from the nucleus to cytoplasmic vesicles observed over time. eur.nl

The kinetics of uptake and efflux are critical determinants of the drug's efficacy. While uptake is largely passive, an active efflux mechanism, often mediated by P-glycoprotein (P-gp), can pump the drug out of the cell, leading to reduced intracellular concentrations and drug resistance. aacrjournals.orgwjgnet.com Studies have shown that in resistant cells, both a lower influx and a higher active extrusion contribute to reduced drug accumulation. aacrjournals.org

Table 1: Factors Influencing this compound Cellular Uptake and Distribution

| Factor | Effect on Uptake/Distribution | References |

| Transport Mechanism | Primarily passive diffusion. | nih.gov |

| Extracellular pH | Increased pH enhances uptake. | nih.gov |

| Temperature | Uptake is not temperature-dependent. | nih.gov |

| Intracellular Localization | Primarily accumulates in the nucleus; also found in lysosomes. | aacrjournals.orgaacrjournals.org |

| Efflux Mechanisms | Active efflux, often via P-glycoprotein, reduces intracellular concentration. | aacrjournals.orgwjgnet.com |

| Drug Resistance | Resistant cells can exhibit reduced influx and increased efflux. | aacrjournals.org |

| Vesicular Sequestration | In some resistant cells, this compound is sequestered in cytoplasmic vesicles. | nih.goveur.nl |

Induction of Programmed Cell Death Pathways

This compound is a potent inducer of programmed cell death, primarily through apoptosis and, under certain conditions, necrosis. medchemexpress.com The decision between these cell death modalities is influenced by factors such as drug concentration and the specific cell type. iiarjournals.org

Apoptosis Induction and Associated Molecular Cascades

Apoptosis, or programmed cell death, is a key mechanism by which this compound eliminates cancer cells. nih.govresearchgate.net The induction of apoptosis by this compound is a complex process involving multiple signaling pathways. ashpublications.org

One of the central events in this compound-induced apoptosis is the generation of DNA damage. nih.gov By intercalating into DNA and inhibiting topoisomerase II, this compound creates DNA strand breaks. wikipedia.orgbccancer.bc.ca This damage triggers a DNA damage response (DDR), leading to the activation of key signaling molecules. The tumor suppressor protein p53 plays a crucial role in this process. biorxiv.orgpatsnap.com In response to DNA damage, p53 is activated and can initiate apoptosis by upregulating pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins like Bcl-2. nih.govspandidos-publications.com

This compound can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. nih.govresearchgate.net

Intrinsic Pathway: This pathway is initiated by intracellular stress, such as DNA damage. It leads to changes in the mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytoplasm. nih.govresearchgate.net Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which dismantle the cell. spandidos-publications.com

Extrinsic Pathway: This pathway is activated by the binding of death ligands to their corresponding receptors on the cell surface, such as the Fas receptor. ashpublications.org This interaction leads to the recruitment of adaptor proteins like FADD (Fas-Associated Death Domain) and the activation of caspase-8, which in turn can activate the executioner caspases. ashpublications.org Studies have shown that this compound can induce the clustering of Fas receptors. ashpublications.org

The activation of caspases is a hallmark of apoptosis. This compound treatment has been shown to lead to the cleavage and activation of caspases-3, -7, -8, and -9 in various cancer cell lines. spandidos-publications.comspandidos-publications.com

Table 2: Key Molecular Events in this compound-Induced Apoptosis

| Molecular Event | Role in Apoptosis | References |

| DNA Damage | Triggers the apoptotic cascade. | nih.gov |

| p53 Activation | Promotes apoptosis by regulating pro- and anti-apoptotic proteins. | biorxiv.orgpatsnap.com |

| Mitochondrial Pathway | Release of cytochrome c and activation of caspase-9. | nih.govresearchgate.net |

| Death Receptor Pathway | Activation of caspase-8 via receptors like Fas. | ashpublications.org |

| Caspase Activation | Executioner caspases (e.g., caspase-3) dismantle the cell. | spandidos-publications.comspandidos-publications.com |

Necrotic Processes and Cellular Demise

In addition to apoptosis, this compound can also induce necrosis, another form of cell death. iiarjournals.orgnih.gov Necrosis is often considered a more inflammatory form of cell death compared to apoptosis and can be triggered by high concentrations of the drug. iiarjournals.orgnih.gov It is characterized by cell swelling, plasma membrane rupture, and the release of cellular contents into the surrounding tissue, which can lead to inflammation. wikipedia.orgeur.nl The generation of reactive oxygen species (ROS) by this compound is thought to be a significant contributor to necrotic cell death. nih.gov In some cases, particularly with extravasation (leakage of the drug outside the vein), this compound can cause severe local tissue necrosis. wikipedia.orgeur.nlmedscape.com

Cell Cycle Perturbations

This compound exerts a profound effect on the cell cycle, leading to the arrest of cancer cells at specific phases and the activation of cell cycle checkpoints. nih.govdntb.gov.ua

Specific Cell Cycle Phase Arrest (e.g., G2/M phase)

A hallmark of this compound's action is its ability to cause cell cycle arrest, particularly in the G2/M phase. nih.goviiarjournals.orgmdpi.com This arrest prevents cells with damaged DNA from proceeding into mitosis, providing an opportunity for DNA repair or, if the damage is too severe, triggering apoptosis. mdpi.com The accumulation of cells in the G2/M phase has been observed in various cancer cell lines, including leukemia and colon cancer cells, following this compound treatment. nih.govbrieflands.com For instance, in HL-60 leukemia cells, a high concentration of this compound blocked the cell cycle at the G2 phase. nih.gov Similarly, in MOLT-4 and CCRF-CEM leukemia cell lines, this compound treatment led to an accumulation of cells in the G2/M phase. biorxiv.orgbrieflands.com The duration and concentration of this compound exposure can influence the extent of cell cycle arrest. nih.gov

Cell Cycle Checkpoint Activation

The arrest of the cell cycle is mediated by the activation of cell cycle checkpoints. mdpi.com These checkpoints are complex signaling pathways that monitor the integrity of the genome and ensure the proper sequence of cell cycle events. mdpi.com DNA damage induced by this compound activates key checkpoint kinases such as ATM (Ataxia-Telangiectasia Mutated) and CHK2 (Checkpoint Kinase 2). nih.govnih.gov Activated ATM can phosphorylate a number of downstream targets, including p53, which in turn can induce the expression of p21, a potent inhibitor of cyclin-dependent kinases (CDKs) that drive cell cycle progression. nih.govbiorxiv.org The inhibition of CDKs leads to a halt in the cell cycle, allowing time for DNA repair. mdpi.com The activation of these checkpoints is a critical component of this compound's mechanism of action, linking DNA damage to cell cycle arrest and apoptosis. nih.gov

Table 3: this compound's Effects on the Cell Cycle

| Effect | Mechanism | Key Molecules | References |

| G2/M Phase Arrest | Prevents entry into mitosis with damaged DNA. | - | nih.goviiarjournals.orgmdpi.com |

| Checkpoint Activation | Halts cell cycle progression to allow for DNA repair. | ATM, CHK2, p53, p21 | nih.govbiorxiv.orgnih.govnih.gov |

Signal Transduction Pathway Modulation

The interaction of this compound with cellular machinery triggers a complex network of signaling responses. These pathways, which are normally involved in maintaining cellular homeostasis, are co-opted to respond to the drug-induced damage. Key among these are pathways that sense DNA damage, control the cell cycle, and initiate programmed cell death (apoptosis).

Activation of DNA Damage Response Pathways

The primary mechanism of this compound involves intercalating into DNA and inhibiting the enzyme topoisomerase II. drugbank.commedchemexpress.com This action leads to the formation of DNA double-strand breaks (DSBs), which are among the most severe forms of DNA damage. The cell recognizes these breaks as a critical threat to genomic integrity, triggering a sophisticated signaling network known as the DNA Damage Response (DDR).

The DDR is a complex network that functions to detect DNA lesions, arrest the cell cycle to allow time for repair, and, if the damage is irreparable, initiate apoptosis. The central players in the DDR pathway activated by DSBs are the serine/threonine kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related). Upon sensing DSBs, ATM is activated and, in turn, phosphorylates a multitude of downstream substrates. These effector proteins orchestrate the cellular response, which includes halting cell cycle progression and recruiting DNA repair machinery.

Table 1: Key Components of the DNA Damage Response to this compound

| Component | Role in the Pathway |

|---|---|

| This compound | Induces DNA double-strand breaks by inhibiting topoisomerase II. |

| Topoisomerase II | Enzyme that is "poisoned" by this compound, leading to DNA breaks. |

| ATM Kinase | A primary sensor of double-strand breaks; activates downstream signaling. |

| ATR Kinase | Another key sensor kinase in the DNA damage response. |

| Effector Proteins | A host of proteins activated by ATM/ATR to execute cell cycle arrest and DNA repair. |

Effects on p53 Signaling Axis

A crucial downstream target of the ATM kinase in the DNA damage response pathway is the tumor suppressor protein p53. Following DNA damage by this compound, ATM phosphorylates p53, leading to its stabilization and activation. In unstressed cells, p53 is kept at low levels by its negative regulator, MDM2, which targets it for degradation. Phosphorylation of p53 disrupts its interaction with MDM2, causing p53 levels to rise.

Activated p53 functions as a transcription factor, initiating a genetic program that leads to one of two main outcomes: cell cycle arrest or apoptosis.

Cell Cycle Arrest: p53 can induce a temporary halt in the cell cycle, primarily at the G1/S and G2/M checkpoints. This is often mediated by the p53 target gene, CDKN1A, which produces the protein p21. The p21 protein inhibits cyclin-dependent kinases (CDKs), thereby preventing the cell from progressing through the cycle and allowing time for DNA repair.

Apoptosis: If the DNA damage is too extensive to be repaired, p53 can trigger the intrinsic pathway of apoptosis. It does this by upregulating the expression of pro-apoptotic proteins from the Bcl-2 family, such as BAX and PUMA. These proteins lead to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of caspases, the executioners of apoptosis.

Other Relevant Signaling Network Disturbances

Sphingomyelin-Ceramide Pathway: this compound has been shown to activate the hydrolysis of sphingomyelin (B164518), a lipid component of cell membranes, leading to the generation of the second messenger ceramide. nih.gov Ceramide is a potent signaling molecule that has been implicated in inducing apoptosis, and its generation is a key event in the cellular response to this compound. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathways: The cellular stress induced by this compound activates several MAPK pathways. This includes the stress-activated protein/c-Jun N-terminal kinase (SAPK/JNK) pathway, which is strongly associated with the induction of apoptosis in response to various stimuli, including DNA damage. bioaustralis.combioaustralis.com The MEK/ERK pathway, which is typically involved in cell proliferation, can also be modulated by this compound. nih.gov

NF-κB Signaling: Nuclear Factor-kappa B (NF-κB) is a transcription factor that typically promotes cell survival and inflammation. Studies have shown that this compound can induce NF-κB activity. wikigenes.org However, other research indicates that anthracyclines can also decrease the transcription of NF-κB-dependent genes, suggesting a complex and context-dependent interaction. nih.gov This pathway's activation can sometimes act as a pro-survival signal, potentially counteracting the drug's apoptotic effects. ashpublications.org

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. Some studies indicate that this compound can induce the activity of this pathway, which may represent a pro-survival response by the cell to counteract the drug-induced stress. ashpublications.org Conversely, inhibition of this pathway has been shown to sensitize cells to this compound-induced apoptosis, highlighting its role in chemoresistance. spandidos-publications.comportlandpress.com

Table 2: Other Signaling Pathways Modulated by this compound

| Signaling Pathway | Effect of this compound Activation |

|---|---|

| Sphingomyelin-Ceramide | Generation of ceramide, a pro-apoptotic lipid second messenger. nih.gov |

| SAPK/JNK (MAPK) | Activation contributes to stress-induced apoptosis. bioaustralis.combioaustralis.com |

| NF-κB | Complex modulation; can have both pro-apoptotic and pro-survival roles. wikigenes.orgnih.govashpublications.org |

| PI3K/Akt | Generally a pro-survival pathway; its activation can contribute to resistance. ashpublications.orgspandidos-publications.comportlandpress.com |

Cellular and Molecular Adaptive Mechanisms of Resistance to Rubidomycin

Drug Efflux Transporter Overexpression

A primary mechanism of resistance to Rubidomycin involves the increased expression of ATP-binding cassette (ABC) transporters. These membrane proteins function as energy-dependent efflux pumps, actively removing chemotherapeutic agents from the cell, thereby reducing their intracellular concentration and cytotoxic effects. spandidos-publications.comnih.gov

P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a well-characterized ABC transporter implicated in multidrug resistance (MDR). spandidos-publications.comresearchgate.net Overexpression of P-gp is a common cause of resistance to a wide range of cytotoxic drugs, including this compound. aacrjournals.org This transporter acts as a "hydrophobic vacuum cleaner," recognizing and expelling substrates like this compound from the cell membrane. frontiersin.org

Studies have shown that cancer cells with acquired resistance to this compound often exhibit increased levels of P-gp. For instance, in drug-resistant MOLT4 human leukemia cells, high expression of ABCB1 mRNA and P-gp is observed, which is instrumental in their resistance. iiarjournals.org The efflux activity of P-gp can be inhibited by modulators, which has been shown to restore the sensitivity of MDR cells to drugs like this compound. aacrjournals.org Research has demonstrated that inhibiting P-gp-mediated efflux leads to increased intracellular accumulation of this compound, thereby reversing resistance. mdpi.com

The table below summarizes findings from a study on a P-gp modulator, XR9576, demonstrating its ability to reverse this compound resistance in a murine MDR cell line.

Table 1: Reversal of this compound Resistance by a P-gp Modulator Data showing the effect of XR9576 on the cytotoxicity of this compound in EMT6 AR1.0 cells.

| Cell Line | Treatment | IC50 (nM) | Fold Resistance |

|---|---|---|---|

| EMT6 | This compound | 5 | - |

| EMT6 AR1.0 | This compound | 100 | 20 |

| This compound + XR9576 (80 nM) | 5 | 1 |

Multidrug Resistance Protein 1 (MRP1), encoded by the ABCC1 gene, is another significant ABC transporter that contributes to this compound resistance. nih.govresearchgate.net MRP1 was first identified in a drug-resistant human lung cancer cell line that did not overexpress P-gp. researchgate.net It functions as a plasma membrane drug-efflux pump, actively transporting a variety of cytotoxic drugs, including this compound, out of the cell. vumc.nl

MRP1 can transport this compound, and its overexpression is correlated with resistance. nih.gov Studies have shown that in certain cancer cell lines, MRP1-mediated efflux of this compound is a key resistance mechanism. aacrjournals.org For example, in adult acute myeloid leukemia (AML), the simultaneous activity of both MRP1 and P-gp has been strongly correlated with in vitro resistance to this compound. ashpublications.orgnih.gov This suggests that in some cases, both transporters work in concert to confer a high level of drug resistance. ashpublications.org

The table below illustrates the impact of MRP1 expression on this compound sensitivity in different leukemia cell lines.

Table 2: MRP1-Mediated Resistance to this compound in Leukemia Cells IC50 values for this compound in drug-sensitive and drug-resistant leukemia cell lines with varying MRP1 expression.

| Cell Line | MRP1 Status | This compound IC50 (µM) |

|---|---|---|

| HL-60 (sensitive) | MRP1(-) | 0.015 |

| HL-60/ADR (resistant) | MRP1(+) | 6.6 |

Beyond P-gp and MRP1, other members of the ABC transporter superfamily are also involved in this compound resistance. ebi.ac.uknih.gov For instance, in the this compound-producing bacterium Streptomyces coeruleorubidus, multiple two-component ABC transporters, including DrrA1-DrrB1, DrrA2-DrrB2, and DrrA3-DrrB3, contribute to the efflux of the antibiotic, conferring self-resistance. nih.govuniprot.org Disruption of these transporters leads to a significant decrease in this compound production, highlighting their crucial role. nih.gov

In human cancers, other ABC transporters such as ABCG2 (Breast Cancer Resistance Protein or BCRP) have also been implicated in resistance to anthracyclines like this compound. researchgate.netspandidos-publications.com The co-expression of multiple ABC transporters can lead to a more robust multidrug resistance phenotype, posing a significant challenge in cancer therapy. frontiersin.org

Contribution of Multidrug Resistance Protein 1 (MRP1/ABCC1)

Alterations in DNA Repair and Damage Response Pathways

This compound exerts its cytotoxic effects primarily by intercalating into DNA and inhibiting topoisomerase II, leading to DNA double-strand breaks (DSBs). nih.govnih.gov Consequently, adaptations in the cell's DNA damage response (DDR) and repair mechanisms can lead to resistance.

Cancer cells can develop resistance by enhancing their capacity to repair the DNA damage induced by this compound. Overexpression of genes involved in DNA repair pathways can allow cells to more efficiently mend the DNA lesions, thereby surviving the drug's cytotoxic effects. scirp.org

For example, studies in chemotherapy-resistant AML cell lines have shown an upregulation of components of the non-homologous end joining (NHEJ) pathway, such as DNA-PKcs and DNA Ligase IV. scirp.org Knocking down DNA-PKcs in these resistant cells was found to re-sensitize them to this compound. scirp.org Similarly, overexpression of genes involved in the homologous recombination (HR) pathway, such as RAD51, has been associated with poor prognosis and resistance in AML. scirp.orgresearchgate.net Leukemia stem cells, which are often chemoresistant, have been found to be primed for DNA repair with increased expression of genes from both HR and NHEJ pathways. researchgate.net

The table below highlights the differential expression of DNA repair genes in leukemia stem cells compared to bulk tumor cells.

Table 3: Upregulation of DNA Repair Genes in Leukemia Stem Cells Relative expression of key DNA repair genes in CD34+CD38- leukemia stem cells versus the bulk tumor population.

| Gene | Pathway | Expression in Stem Cells vs. Bulk |

|---|---|---|

| RAD51 | Homologous Recombination | Increased |

| XRCC2 | Homologous Recombination | Increased |

| XRCC4 | Non-Homologous End Joining | Increased |

| PRKDC (DNA-PKcs) | Non-Homologous End Joining | Increased |

In addition to repairing DNA damage, cancer cells can also develop resistance by tolerating it. DNA damage tolerance (DDT) pathways allow the replication machinery to bypass lesions, preventing replication fork stalling and cell death. nih.govwjgnet.com This allows the cell to survive despite the presence of DNA damage, which may be repaired later or lead to mutations. nih.gov

Resistance to anthracyclines like this compound has been linked to defects in the mismatch repair (MMR) pathway. oup.com In some model organisms, a defective MMR system is associated with increased resistance to doxorubicin (B1662922) (a close analogue of this compound), a process that involves the homologous recombination pathway. oup.com Furthermore, some cancer cells exhibit a delayed but more robust repair of DSBs, suggesting an enhanced tolerance mechanism. For instance, the SUP-B15 B-lymphocyte derived cell line shows a delay in DSB repair and significantly more resistance to this compound compared to other leukemia cell lines, which may be linked to variations in DNA repair pathways and a loss of p53 function. biorxiv.org Overexpression of certain proteins can also promote DNA damage tolerance and contribute to chemoresistance. nih.gov

Modifications in Drug Target Sensitivity and Expression

Alterations in Topoisomerase II Expression or Catalytic Activity

Resistance to this compound (also known as Daunorubicin) can arise from quantitative and qualitative changes in its primary molecular target, topoisomerase II (Topo II). uniroma1.itfrontiersin.org Topo II enzymes, particularly the α isoform, are crucial for managing DNA topology during replication and transcription. nih.govmdpi.com this compound functions as a "Topo II poison" by intercalating into DNA and stabilizing the transient Topo II-DNA cleavage complex. This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and subsequent cell death. mdpi.comwikipedia.org

A primary mechanism of resistance involves the downregulation of Topo IIα expression. uniroma1.itnih.gov Cancer cells with reduced levels of Topo IIα exhibit decreased formation of the drug-enzyme-DNA ternary complex, resulting in less DNA damage and a diminished cytotoxic response. uniroma1.itnih.gov Conversely, cells that overexpress Topo II are often more sensitive to the drug. uniroma1.itnih.gov

Mutations in the genes encoding Topo II can also confer resistance. These mutations can alter the enzyme's structure, reducing its affinity for this compound or affecting its catalytic cycle. uniroma1.itki.se For instance, mutations at the drug-binding site or allosteric sites can impair the drug's ability to stabilize the cleavage complex. mdpi.com Furthermore, changes in the phosphorylation state of Topo II, a key post-translational modification that regulates its activity, can also contribute to drug resistance. frontiersin.org Hyperphosphorylation of Topo II has been observed in some drug-resistant cell lines. frontiersin.org Additionally, a shift in the isoform expression from the highly proliferative cell-associated Topo IIα to the less sensitive Topo IIβ, which is more involved in transcriptional regulation in quiescent cells, can also decrease sensitivity to this compound. uniroma1.itmdpi.com

Metabolic Inactivation and Cellular Detoxification

Role of Metabolites, e.g., Daunorubicinol, in Cellular Response

The metabolic conversion of this compound to its principal metabolite, Daunorubicinol, plays a significant role in the cellular response and development of resistance. researchgate.netresearchgate.net This conversion is catalyzed by cytosolic carbonyl reducing enzymes (CREs), including aldo-keto reductases (AKRs) and carbonyl reductases (CBRs). researchgate.netaacrjournals.org

Daunorubicinol exhibits significantly lower cytotoxic activity against cancer cells compared to the parent compound, this compound. researchgate.netosti.gov Studies have shown that cancer cell lines that rapidly metabolize this compound to Daunorubicinol are more resistant to the drug's cytotoxic effects. researchgate.net This reduced efficacy is attributed to Daunorubicinol's diminished ability to induce apoptosis. tandfonline.comtandfonline.com While this compound primarily impacts signaling pathways associated with apoptosis, Daunorubicinol appears to target pathways related to multidrug resistance. tandfonline.comtandfonline.com

Furthermore, Daunorubicinol has a longer plasma half-life than this compound and can accumulate in tissues, potentially contributing to off-target toxicities. aacrjournals.orgdrugbank.com The expression of CREs that facilitate this metabolic inactivation is a critical determinant of this compound efficacy. researchgate.net For example, adipocytes, which have high expression levels of AKRs, can sequester and metabolize this compound, thereby reducing its availability to leukemia cells in the bone marrow microenvironment. aacrjournals.org In acute myeloid leukemia (AML), the expression of CREs makes the cancer cells more vulnerable to this resistance mechanism. researchgate.net Interestingly, while higher cellular concentrations of both this compound and Daunorubicinol were observed in responding acute leukemia patients compared to non-responders, the overexpression of efflux pumps like P-glycoprotein did not fully account for the lower intracellular drug levels in resistant cells, highlighting the importance of metabolic pathways. nih.gov

Glutathione-S-transferase Activity and Conjugation

The glutathione-S-transferase (GST) enzyme system is a major pathway for cellular detoxification and plays a significant role in the development of resistance to chemotherapeutic agents, including this compound. frontiersin.orgnih.gov GSTs are a superfamily of enzymes that catalyze the conjugation of reduced glutathione (B108866) (GSH) to a wide array of electrophilic compounds, rendering them more water-soluble and facilitating their elimination from the cell. nih.govmdpi.com

Overexpression of GSTs, particularly the Pi class (GSTP1), is frequently observed in various tumor types and has been linked to multidrug resistance. mdpi.comdovepress.com This resistance can occur through several mechanisms. Firstly, GSTs can directly detoxify this compound or its reactive metabolites through conjugation with GSH. mdpi.commdpi.com Although direct conjugation of anthracyclines is debated, the detoxification of secondary products of drug-induced oxidative stress is a key function. Secondly, GSTs, especially GSTP1-1, can contribute to resistance through non-catalytic mechanisms by interacting with and inhibiting key signaling proteins involved in apoptosis, such as c-Jun N-terminal kinase (JNK). nih.govmdpi.com By sequestering these kinases, GSTs can suppress the cellular stress response pathways that would normally lead to programmed cell death following chemotherapy-induced damage. mdpi.commdpi.com

The expression levels of GSTs can be induced upon exposure to chemotherapeutic agents, leading to acquired resistance. frontiersin.org Therefore, high levels of GSTs in tumor cells are often associated with a more aggressive and resistant phenotype. frontiersin.orgdovepress.com The unique "GST signature" of different cancer cell types, meaning the specific profile of GST isoenzyme expression, can influence their susceptibility to certain drugs and is an area of active research for developing targeted therapies. mdpi.com

Epigenetic Contributions to Drug Resistance

Long Non-Coding RNAs (lncRNAs) and MicroRNAs (miRNAs) in Resistance Modulation

The development of resistance to this compound (also known as Daunorubicin) is a significant hurdle in cancer therapy. Emerging research has identified non-coding RNAs, specifically long non-coding RNAs (lncRNAs) and microRNAs (miRNAs), as critical regulators in the complex network of cellular and molecular adaptive mechanisms that lead to chemoresistance. mdpi.comnih.gov These molecules can modulate the expression of key genes involved in drug response pathways, ultimately influencing a cell's sensitivity or resistance to this compound. nih.gov

LncRNAs are non-protein coding transcripts longer than 200 nucleotides that can regulate gene expression through various mechanisms. d-nb.infomdpi.com One of the well-documented roles of lncRNAs in drug resistance is acting as competing endogenous RNAs (ceRNAs) or "miRNA sponges." nih.govoaepublish.comgenominfo.org By binding to and sequestering miRNAs, lncRNAs can prevent these miRNAs from binding to their target messenger RNAs (mRNAs), thereby derepressing the expression of the target genes. oaepublish.comimrpress.commdpi.com This interplay forms a complex regulatory network, often referred to as the lncRNA-miRNA-mRNA axis, which can significantly impact cellular processes like apoptosis, autophagy, and drug efflux, all of which are central to this compound resistance. mdpi.comfrontiersin.org

MiRNAs are small, endogenous, single-stranded non-coding RNAs, typically 18-24 nucleotides in length, that primarily function by binding to the 3'-untranslated region (3'-UTR) of target mRNAs. nih.govfrontiersin.org This interaction leads to either the degradation of the mRNA transcript or the inhibition of its translation, effectively downregulating gene expression. nih.govfrontiersin.org Dysregulation of specific miRNAs has been shown to contribute to this compound resistance by altering the expression of proteins involved in critical cellular pathways. For instance, the upregulation of oncomiRs (miRNAs that promote cancer) can suppress tumor suppressor genes, while the downregulation of tumor-suppressive miRNAs can lead to the overexpression of oncogenes, both of which can confer a resistant phenotype. frontiersin.org

Research Findings on lncRNAs in this compound Resistance

Several studies have elucidated the role of specific lncRNAs in modulating resistance to this compound. A notable example is the lncRNA Urothelial Carcinoma-Associated 1 (UCA1), which has been shown to be involved in the chemoresistance of various cancers. nih.gov In the context of acute leukemia, UCA1 expression was found to be upregulated in this compound-resistant cells. nih.gov Mechanistically, UCA1 acts as a sponge for miR-613. nih.gov By sequestering miR-613, UCA1 prevents its inhibitory action on downstream targets, leading to the activation of the PI3K/AKT signaling pathway, which is known to promote cell survival and confer drug resistance. nih.gov

Another lncRNA, Taurine Upregulated 1 (TUG1), has also been implicated in chemoresistance. While its direct role in this compound resistance is still under investigation, its function in recruiting chromatin-modifying enzymes to silence tumor-suppressive miRNAs highlights a potential mechanism for inducing drug resistance. mdpi.com The table below summarizes key research findings on lncRNAs involved in this compound resistance.

| lncRNA | Cancer Type | Mechanism of Action | Effect on this compound Resistance | Target Pathway | Reference |

| UCA1 | Acute Leukemia | Acts as a sponge for miR-613 | Increased resistance | PI3K/AKT | nih.gov |

| HOTAIR | Breast Cancer | Inhibits the PI3K/AKT/mTOR pathway | Decreased resistance (when silenced) | PI3K/AKT/mTOR | mdpi.com |

| GAS5 | Breast Cancer | Regulates PI3K/AKT/mTOR, Wnt/β-catenin, and NF-κB signaling | Increased sensitivity | PI3K/AKT/mTOR, Wnt/β-catenin, NF-κB | mdpi.com |

Research Findings on miRNAs in this compound Resistance

The role of miRNAs in this compound resistance is extensively studied, with numerous specific miRNAs identified as key modulators. For instance, miR-15a-5p has been observed to be overexpressed in chemoresistant acute myeloid leukemia (AML) patients. nih.gov Its overexpression leads to a reduction in this compound-induced apoptosis and autophagy, thereby contributing to resistance. nih.gov

Conversely, some miRNAs act as tumor suppressors and their downregulation is associated with increased resistance. For example, miR-9 expression is significantly lower in this compound-resistant AML cell lines. ijbs.comresearchgate.net Overexpression of miR-9 enhances the sensitivity of AML cells to this compound by targeting the Eukaryotic Translation Initiation Factor 5A-2 (EIF5A2)/Myeloid Cell Leukemia-1 (MCL-1) axis. ijbs.com

High levels of miR-21 have been reported in this compound-resistant cell lines, and its inhibition can enhance sensitivity to the drug. d-nb.info The mechanism involves the regulation of the PTEN protein, a well-known tumor suppressor. d-nb.info The following table details the findings on specific miRNAs and their role in this compound resistance.

| miRNA | Cancer Type | Expression in Resistant Cells | Mechanism of Action | Effect on this compound Resistance | Target Gene/Pathway | Reference |

| miR-15a-5p | Acute Myeloid Leukemia | Upregulated | Inhibits apoptosis and autophagy | Increased resistance | - | nih.gov |

| miR-9 | Acute Myeloid Leukemia | Downregulated | Targets EIF5A2/MCL-1 axis | Decreased resistance (when overexpressed) | EIF5A2/MCL-1 | ijbs.com |

| miR-21 | Leukemia | Upregulated | Regulates PTEN protein expression | Increased resistance | PTEN | d-nb.info |

| miR-613 | Acute Leukemia | Downregulated | Targeted by lncRNA UCA1 | Decreased resistance (when mimicked) | PI3K/AKT | nih.gov |

Structure Activity Relationship Elucidation and Novel Analog Design for Rubidomycin

Impact of Anthracycline Chromophore Modifications on Biological Activity

The anthracycline chromophore, a planar aromatic system, is a critical component for the biological activity of Rubidomycin, primarily through its ability to intercalate into DNA. wikipedia.orgoup.com This intercalation disrupts DNA and RNA synthesis, inhibiting replication and transcription in rapidly dividing cancer cells. wikipedia.org Modifications to this tetracyclic structure can significantly alter the drug's biological properties. rcsb.orgnih.gov

The four-ring system of the anthraquinone (B42736) chromophore intercalates between adjacent base pairs of DNA. oup.com While the planar aglycone itself can intercalate, it lacks antitumor activity, highlighting the importance of the entire molecular structure. drhazhan.com Structural changes in the major groove of the DNA-drug complex resulting from modifications to the aglycone chromophore are thought to be partly responsible for differences in biological activities among anthracycline analogs. rcsb.org For instance, the removal of the methoxy (B1213986) group at position 4 of the aglycone in the synthesis of Idarubicin, a derivative of Daunorubicin (B1662515), resulted in a compound with improved efficacy. mdpi.com

Furthermore, oxidation of the hydroquinone (B1673460) moiety of the anthracycline can lead to profound changes in the chromophore, resulting in a loss of drug absorption and cytotoxicity. aacrjournals.org Studies have shown that doxorubicin (B1662922), a closely related anthracycline, when oxidized, is significantly less effective at inhibiting cancer cell growth. aacrjournals.org

Significance of Glycosidic Moiety in Activity and Specificity

The glycosidic moiety, specifically the daunosamine (B1196630) sugar, is indispensable for the biological activity and specificity of this compound. researchgate.netnih.gov It plays a crucial role in the molecule's interaction with DNA and its subsequent cytotoxic effects. taylorandfrancis.com

Role of Daunosamine Sugar in DNA Binding and Mutagenicity

The daunosamine sugar, attached at the C7 position of the aglycone, sits (B43327) in the minor groove of the DNA helix. taylorandfrancis.com The protonated amino group at the 3' position of the daunosamine is critical for its anticancer activity. This positively charged group enhances DNA binding by forming salt bridges with the phosphate (B84403) backbone and hydrogen bonds with thymine (B56734) residues. The interaction of the daunosamine sugar with the DNA minor groove, combined with the intercalation of the chromophore, creates a stable drug-DNA complex. oup.com

The structure of the sugar moiety is also directly related to the mutagenicity of anthracyclines. researchgate.netnih.gov Compounds containing the daunosamine sugar are highly mutagenic. researchgate.netnih.gov This high mutagenic activity is a significant factor in the genotoxicity observed with these compounds. researchgate.net

Synthesis and Evaluation of this compound Derivatives and Analogs

The synthesis and evaluation of new this compound derivatives and analogs are central to the ongoing effort to develop more effective and less toxic anticancer agents. eur.nlineosopen.org These efforts have led to the creation of a wide array of compounds with modified chromophores and sugar moieties. colab.ws

N-Glycosyl Derivatives

The synthesis of N-glycosyl derivatives of this compound involves the modification of the daunosamine nitrogen atom. researchgate.net Reductive amination is a common method used to introduce various substituents at this position. researchgate.net For instance, reacting this compound with aromatic aldehydes can produce new N-derivatives with potentially enhanced antitumor properties. researchgate.net Some of these derivatives have shown significantly greater cytotoxicity compared to the parent drug, attributed to an increased affinity for DNA. researchgate.net

The table below presents a selection of synthesized N-glycosyl derivatives of Daunorubicin (this compound) and their reported biological activities.

| Derivative Name | Modification | Reported Biological Activity |

| N-benzyl-daunorubicin | N-alkylation with a benzyl (B1604629) group | Weakly mutagenic or not mutagenic at all in bacterial and mammalian cells. nih.gov |

| N,N-dibenzyldaunomycin | N-alkylation with two benzyl groups | Weakly mutagenic or not mutagenic at all in bacterial and mammalian cells. nih.gov |

| N,N-dimethyladriamycin | N,N-dimethylation of the amino group | Weakly mutagenic or not mutagenic at all in bacterial and mammalian cells. nih.gov |

| N,N-dimethyldaunomycin | N,N-dimethylation of the amino group | Weakly mutagenic or not mutagenic at all in bacterial and mammalian cells. nih.gov |

N-Enamine Derivatives

N-enamine derivatives of this compound represent another class of analogs with modified biological activity. doi.org Enamines are formed by the reaction of a secondary amine with a ketone or aldehyde. masterorganicchemistry.com In the context of this compound, the amino group of the daunosamine can be converted into an enamine. doi.org

Eleven N-enamine derivatives of daunorubicin and its 5-imino analogue, as well as doxorubicin, have been synthesized and evaluated for their antileukemic activity both in vitro and in vivo. doi.org The biological activities of these compounds were compared with other previously reported enamine derivatives of daunorubicin. doi.org Among the tested compounds, N-(1-carboethoxypropen-1-yl-2)daunorubicin was identified as having optimal activity. doi.org

The table below summarizes some of the key findings from the evaluation of N-enamine derivatives.

| Derivative | Key Finding |

| N-(1-carboethoxypropen-1-yl-2)daunorubicin | Showed optimal antileukemic activity among the tested N-enamine derivatives. doi.org |

| Other N-enamine derivatives | Displayed a range of antileukemic activities in vitro and in vivo. doi.org |

Modifications Affecting DNA Binding and Cellular Uptake

The biological activity of this compound is intrinsically linked to its ability to intercalate into DNA and its uptake into target cells. Modifications to both the aglycone and the daunosamine sugar can significantly influence these properties.

DNA Binding: The planar tetracyclic aglycone of this compound intercalates between DNA base pairs, while the daunosamine sugar resides in the DNA minor groove, stabilizing the complex. The amino group on the sugar is crucial for this binding. Research into analogs has revealed several key SAR findings:

Sugar Moiety Modifications: Altering the daunosamine sugar can profoundly impact DNA interaction. Transforming the 3'-amino group into an azido (B1232118) group to create 3'-azidodaunorubicin (ADNR) results in an analog that still binds to DNA via intercalation. nih.gov Epimerization of the 3'-amino group also affects how the drug interacts with the DNA-topoisomerase II complex, leading to a different DNA cleavage sequence specificity compared to the parent compound. researchgate.net

Dimerization: A highly effective strategy to enhance DNA binding affinity is the creation of bisintercalating analogs. WP762, a compound where two Daunorubicin monomers are linked via their daunosamine amino groups with a m-xylenyl linker, demonstrates an exceptionally high binding constant in the picomolar range, orders of magnitude stronger than the monomeric parent drug. researchgate.net

Cellular Uptake: For this compound to exert its effect, it must first cross the cell membrane. Cellular uptake is influenced by factors like lipophilicity and interaction with cellular efflux pumps, such as P-glycoprotein (P-gp).

Lipophilicity: Increasing the lipophilicity of the molecule can enhance cellular uptake. The removal of the 4-methoxy group from the aglycone of Daunorubicin yields Idarubicin, an analog with greater lipophilicity and consequently, increased cellular uptake. researchgate.net 4-Demethoxydaunorubicin was also found to be significantly more active than Daunorubicin, a finding linked to investigations of its cellular uptake. nih.gov

Overcoming Drug Resistance: A major challenge in chemotherapy is multidrug resistance (MDR), often mediated by P-gp efflux pumps. Structural modifications can help analogs evade this resistance mechanism. Molecular docking studies have shown that modifying the sugar moiety, as in 3'-azidodaunorubicin (ADNR), helps the molecule avert binding to P-gp. nih.gov This allows the analog to accumulate to higher intracellular concentrations in resistant cells, overcoming P-gp-mediated efflux. nih.gov

Targeted Delivery: Conjugating Daunorubicin to targeting moieties can dramatically improve cellular uptake in specific cancer cells. Bioconjugates linking Daunorubicin to a Gonadotropin-releasing hormone (GnRH-III) analog showed significantly higher uptake in GnRH-receptor-positive cancer cells compared to the free drug. researchgate.netmdpi.com

The following table summarizes the effects of specific structural modifications on this compound's (Daunorubicin's) biological interactions.

| Analog/Modification | Structural Change | Effect on DNA Binding | Effect on Cellular Uptake/Activity | Reference |

|---|---|---|---|---|

| Idarubicin | Removal of 4-methoxy group from aglycone | Maintains intercalation | Increases lipophilicity and cellular uptake | researchgate.net |

| 3'-azidodaunorubicin (ADNR) | Conversion of 3'-amino group to azido group | Maintains intercalative binding mode | Averts P-gp binding, overcoming drug efflux and increasing intracellular concentration in resistant cells | nih.govnih.gov |

| WP762 (Bis-daunorubicin) | Two Daunorubicin units linked via daunosamine amino groups | Dramatically increases binding affinity (picomolar range) through bis-intercalation | Demonstrates high cytotoxicity in Jurkat T lymphocytes | researchgate.net |

| GnRH-III-Daunorubicin Conjugate | Daunorubicin linked to a GnRH-III peptide carrier | Activity relies on intracellular release of the drug | Substantially improves cellular uptake in GnRH-receptor positive cancer cells | researchgate.netmdpi.com |

| 4-Demethoxydaunorubicin | Removal of the methoxyl group at the C-4 position | Slightly more active in inhibiting RNA synthesis than Daunorubicin | 27 to 100 times more active than Daunorubicin on HeLa cell cloning efficiency | nih.gov |

Computational and In Silico Approaches to Structure-Activity Prediction

Computational modeling and in silico screening have become indispensable tools for accelerating the design and discovery of novel this compound analogs. These methods allow for the prediction of biological activity and physicochemical properties before undertaking costly and time-consuming synthesis.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. isca.me

2D-QSAR: These models use topological and physicochemical descriptors to predict activity. Studies on anthracycline analogs have used multiple linear regression to develop QSAR equations that correlate descriptors with cytotoxic activity (logIC50). isca.me Such models can also be used to predict properties like the octanol-water partition coefficient (logP), a key determinant of a drug's pharmacokinetic behavior. researchgate.net

3D-QSAR: Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide deeper insights by considering the 3D spatial arrangement of molecular properties. mdpi.comfrontiersin.orgscribd.com These models generate contour maps that visualize regions where steric bulk, positive or negative electrostatic charges, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. mdpi.comfrontiersin.org For a series of anthrapyrazole analogs, 3D-QSAR analyses revealed that hydrogen-bond donor capabilities and electrostatic interactions with the side chains were critical for high cell growth inhibitory activity. nih.gov These models have proven to have strong predictive power and are used to guide the rational design of new, more potent inhibitors. frontiersin.org

Molecular Docking and Simulation: Molecular docking predicts the preferred orientation of a molecule when bound to a target, such as DNA or a protein. This technique was used to show that while Daunorubicin interacts extensively with the P-gp efflux pump, the modified analog ADNR averts this binding, providing a structural basis for its ability to overcome resistance. nih.gov Furthermore, molecular modeling has been used to investigate and confirm the intercalative binding mode of analogs like ADNR with DNA. nih.gov Molecular dynamics simulations can further refine these models, providing insights into the stability of the drug-target complex and the key residues involved in the interaction. frontiersin.org

These computational approaches are often used in an integrated workflow, where QSAR models screen virtual libraries for promising candidates, and molecular docking and dynamics provide detailed mechanistic insights into the most promising hits, thereby streamlining the drug development pipeline. frontiersin.org

The following table summarizes various computational methods applied to the study of anthracyclines.

| Computational Method | Application/Target | Key Findings/Predictions | Reference |

|---|---|---|---|

| 3D-QSAR (CoMFA/CoMSIA) | Anthrapyrazole analogs (DNA binders) | Identified that H-bond donor interactions and electrostatic interactions with protonated amino side chains lead to high activity. | nih.gov |

| Molecular Docking | Daunorubicin vs. ADNR with P-glycoprotein | Predicted that ADNR averts P-gp binding, while the parent drug interacts extensively, explaining ADNR's ability to overcome efflux. | nih.gov |

| QSAR/QSPR | Anthracycline derivatives | Developed models to simultaneously predict cytotoxic activity (pIC50) and the partition coefficient (logP). | researchgate.net |

| Molecular Modeling | Interaction of ADNR with DNA | Confirmed an intercalative binding mode, supporting experimental spectroscopic data. | nih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | Anthraquinone derivatives (PGAM1 inhibitors) | Generated robust predictive models (q² > 0.8) and identified key structural features for inhibitor design. | frontiersin.org |

Preclinical Models and Methodological Advances in Rubidomycin Research

In Vitro Cell-Based Assays

In vitro cell-based assays are fundamental in the preclinical evaluation of Rubidomycin (also known as Daunorubicin), providing crucial insights into its mechanisms of action at the cellular level. These assays allow for the controlled investigation of cytotoxicity, effects on cell proliferation, and the induction of cell death pathways.

Assessment of Cytotoxicity and Cell Viability (e.g., MTT Assay)

The cytotoxic effects of this compound are frequently evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. banglajol.info In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. banglajol.info The amount of formazan produced is directly proportional to the number of living cells, and its concentration can be determined spectrophotometrically after dissolution in a suitable solvent like DMSO. banglajol.info

Research has employed the MTT assay to determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines. The IC50 value represents the concentration of the drug required to inhibit the growth of 50% of the cell population. For instance, studies have reported IC50 values for this compound in different leukemia cell lines, demonstrating its potent cytotoxic activity. nih.govfarmaciajournal.comnih.gov For example, in one study, the IC50 of Daunorubicin (B1662515) was found to be 2.52 µM for HL-60 cells and 1.31 µM for U937 cells after 24 hours of treatment. nih.govnih.gov Another study reported IC50 values of 0.5 µM for MOLT-4 and U266 B1 cell lines, and 0.6 µM for the Raji cell line. farmaciajournal.com

The MTT assay is a valuable tool for initial screening and for comparing the cytotoxic potential of this compound and its derivatives or combination therapies. science.govuj.edu.plambeed.cn

Table 1: IC50 Values of this compound (Daunorubicin) in Various Leukemia Cell Lines

| Cell Line | IC50 Value (µM) | Treatment Duration (hours) | Reference |

| HL-60 | 2.52 | 24 | nih.govnih.gov |

| U937 | 1.31 | 24 | nih.govnih.gov |

| MOLT-4 | 0.5 | 72 | farmaciajournal.com |

| U266 B1 | 0.5 | 72 | farmaciajournal.com |

| Raji | 0.6 | 72 | farmaciajournal.com |

Cell Cycle Progression Analysis (e.g., Flow Cytometry)

Flow cytometry is a powerful technique used to analyze the effects of this compound on cell cycle progression. worktribe.combiocompare.com By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI), the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be quantified.

Studies have shown that this compound can induce cell cycle arrest at various checkpoints, depending on the cell line and experimental conditions. nih.govresearchgate.net For instance, in Jurkat cells, Daunorubicin was found to cause cell cycle arrest in the G2/M phase, with the peak effect observed at 48 hours, where 63% of cells were in this phase compared to 19% in the control group. mdpi.com Similarly, in ML-1 leukemia cells, Daunorubicin caused a block in the G2/M phase that was sustained for 72 hours. iiarjournals.org This arrest prevents cells with damaged DNA from proceeding into mitosis, thereby inhibiting proliferation. mdpi.com The analysis of cell cycle distribution provides critical information on the cytostatic effects of this compound and its underlying mechanisms of action. iiarjournals.org

Apoptosis and Necrosis Quantification (e.g., Annexin V/PI Staining)

To differentiate between different modes of cell death induced by this compound, such as apoptosis and necrosis, Annexin V and propidium iodide (PI) co-staining followed by flow cytometry is a widely used method. biotium.comsonybiotechnology.comnih.govfn-test.com In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. biotium.comiiarjournals.org Annexin V, a protein with a high affinity for PS, can be labeled with a fluorochrome (like FITC or CF®488A) to detect these early apoptotic cells. biotium.comiiarjournals.org PI is a fluorescent nuclear stain that is unable to cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised. sonybiotechnology.comiiarjournals.org

This dual staining allows for the identification of four distinct cell populations: